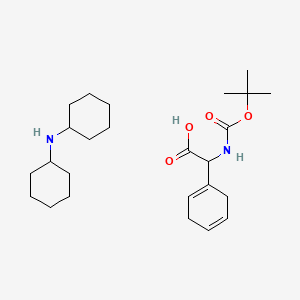

Einecs 284-192-3

Description

Structure

2D Structure

Properties

CAS No. |

84803-65-6 |

|---|---|

Molecular Formula |

C25H42N2O4 |

Molecular Weight |

434.6 g/mol |

IUPAC Name |

2-cyclohexa-1,4-dien-1-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid;N-cyclohexylcyclohexanamine |

InChI |

InChI=1S/C13H19NO4.C12H23N/c1-13(2,3)18-12(17)14-10(11(15)16)9-7-5-4-6-8-9;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-5,8,10H,6-7H2,1-3H3,(H,14,17)(H,15,16);11-13H,1-10H2 |

InChI Key |

LUEQCAXDBKCRAY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CCC=CC1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Origin of Product |

United States |

Synthetic Routes and Production Technologies for Sodium Carbonate

Industrial Synthesis Methodologies for Sodium Carbonate

The large-scale production of sodium carbonate is dominated by synthetic methods, most notably the Solvay process. However, other historical and alternative methods have also contributed to its manufacture.

The Solvay Process: Mechanistic and Engineering Aspects of Sodium Carbonate Production

Developed by Ernest Solvay in the 1860s, the Solvay process, or ammonia-soda process, became the primary industrial method for producing sodium carbonate, largely replacing the older Leblanc process. wikipedia.orgsolvay.com By 1900, it accounted for 95% of the world's soda ash production. solvay.com The process is valued for its use of inexpensive and readily available raw materials: brine (sodium chloride) and limestone (calcium carbonate). wikipedia.orgchemeurope.com

Ammoniation of Brine: A concentrated solution of sodium chloride (brine) is saturated with ammonia (B1221849) (NH₃). wikipedia.orgtsfx.edu.au

Carbonation: Carbon dioxide (CO₂) is bubbled through the ammoniated brine. wikipedia.org This forms ammonium (B1175870) bicarbonate (NH₄HCO₃) in solution. alfa-chemistry.com The ammonium bicarbonate then reacts with the sodium chloride to precipitate sodium bicarbonate (NaHCO₃), which is less soluble in the solution. wikipedia.orgvedantu.com

NH₃ + H₂O + CO₂ → NH₄HCO₃ vedantu.comdoubtnut.com

NaCl + NH₄HCO₃ → NaHCO₃(s) + NH₄Cl wikipedia.orglibretexts.org

Calcination of Sodium Bicarbonate: The precipitated sodium bicarbonate is filtered and then heated (calcined) to produce sodium carbonate (Na₂CO₃), water, and carbon dioxide. The CO₂ produced in this step is recycled back into the carbonation tower. libretexts.orgbyjus.com

2 NaHCO₃ → Na₂CO₃ + H₂O + CO₂ libretexts.org

Lime Kiln Operation: Calcium carbonate (limestone) is heated to produce calcium oxide (quicklime) and carbon dioxide, which is also used in the carbonation step. chemeurope.comlibretexts.org

CaCO₃ → CaO + CO₂ chemeurope.com

Ammonia Recovery: The ammonium chloride solution from the carbonation step is reacted with the calcium oxide (slaked with water to form calcium hydroxide) to regenerate ammonia, which is then reused in the first step. wikipedia.orglibretexts.org

CaO + H₂O → Ca(OH)₂ libretexts.org

2 NH₄Cl + Ca(OH)₂ → 2 NH₃ + CaCl₂ + 2 H₂O vedantu.comlibretexts.org

A well-designed Solvay plant can recycle almost all of its ammonia, with only small amounts needed to compensate for losses. wikipedia.org The primary inputs are salt, limestone, and thermal energy. wikipedia.org

Table 1: Key Reactions in the Solvay Process

| Step | Reaction | Reactants | Products |

|---|---|---|---|

| Carbonation | NaCl + NH₃ + CO₂ + H₂O → NaHCO₃ + NH₄Cl | Sodium chloride, Ammonia, Carbon dioxide, Water | Sodium bicarbonate, Ammonium chloride |

| Calcination | 2NaHCO₃ → Na₂CO₃ + H₂O + CO₂ | Sodium bicarbonate | Sodium carbonate, Water, Carbon dioxide |

| Lime Burning | CaCO₃ → CaO + CO₂ | Calcium carbonate | Calcium oxide, Carbon dioxide |

| Ammonia Recovery | 2NH₄Cl + CaO → 2NH₃ + CaCl₂ + H₂O | Ammonium chloride, Calcium oxide | Ammonia, Calcium chloride, Water |

Efficiency in the Solvay process is crucial for its economic viability. Key areas of optimization include:

Ammonia Recycling: The efficient recovery and reuse of ammonia is a cornerstone of the process's cost-effectiveness. wikipedia.orglibretexts.org

Carbon Dioxide Recycling: The CO₂ generated during the calcination of sodium bicarbonate is captured and reused in the carbonation tower, improving material efficiency. libretexts.org

Energy Consumption: The calcination steps are energy-intensive. niir.org Efforts to improve energy efficiency include optimizing reaction conditions and utilizing energy-saving technologies. niir.org

Reaction Conditions: Studies have shown that factors like temperature, gas flow rate, and reactant molar ratios significantly impact the efficiency of CO₂ capture and sodium removal. ijcea.orgijcea.orgresearchgate.netresearchgate.net For instance, lower temperatures generally favor the precipitation of sodium bicarbonate. ijcea.orgresearchgate.net Research has identified optimal conditions, such as a temperature of around 19°C and a specific ammonia-to-sodium chloride molar ratio, to maximize efficiency. ijcea.orgijcea.org

e.Solvay Process: A recent innovation, the e.Solvay process, aims to reduce CO₂ emissions by 50% and decrease the consumption of energy, water, and salt by 20%. solvay.com This new technology utilizes an electrochemical process powered by renewable energy, replacing the fossil-fuel-intensive lime kiln and enabling ammonia recovery without CO₂ emissions. solvay.com

The primary by-product of the traditional Solvay process is calcium chloride (CaCl₂) in an aqueous solution. wikipedia.orgrsc.org While some of it can be sold for applications like road salt, refrigeration, and concrete curing, a significant portion is often disposed of. niir.orgrsc.orgslideshare.net This disposal can be challenging due to its high solubility in water and potential to increase the salinity of groundwater and natural water bodies. niir.orgmdpi.com

Other wastes from the process include residual calcium carbonate from the limestone and carbonates of magnesium and calcium that are removed during brine purification. wikipedia.org

Researchers are exploring methods for the valorization of these by-products. One approach involves using the calcium chloride solution in combination with captured CO₂ to precipitate high-quality calcium carbonate, a valuable product. mdpi.com This not only mitigates a waste issue but also contributes to a more circular economy. niir.org

Process Optimization and Material Efficiency in Sodium Carbonate Synthesis

Alternative Industrial Production Pathways for Sodium Carbonate (e.g., Leblanc, Hou's, Electrolytic Processes)

While the Solvay process is dominant, other methods have been developed and used for sodium carbonate production:

Leblanc Process: Invented in 1791 by Nicolas Leblanc, this was the first major industrial process for soda ash production. wikipedia.orgwikipedia.org It involved reacting salt with sulfuric acid, then heating the resulting sodium sulfate (B86663) with limestone and coal. wikipedia.orgcqconcepts.com However, it was expensive and produced significant pollution, including hydrochloric acid gas and calcium sulfide (B99878) waste. wikipedia.orgwikipedia.orgcqconcepts.com The Solvay process, being more economical and cleaner, eventually replaced it. cqconcepts.comucv.ro

Hou's Process (Dual-Process): Developed by Chinese chemist Hou Debang in the 1930s, this process is a modification of the Solvay process. wikipedia.org Instead of producing calcium chloride, it yields ammonium chloride as a by-product, which can be used as a fertilizer. wikipedia.orgwikipedia.org This process eliminates the production of calcium chloride, a significant advantage. wikipedia.org

Electrolytic Process: Sodium carbonate can also be produced by carbonating sodium hydroxide (B78521) that is manufactured through the chloralkali process (electrolysis of brine). wikipedia.orgbyjus.com

Natural Resource Extraction and Processing of Sodium Carbonate (Trona, Nahcolite, Brines)

A significant portion of the world's sodium carbonate is not synthesized but extracted from natural deposits. chemeurope.com This is the primary method used in the United States. atamanchemicals.com

Trona: The most common source is the mineral trona (Na₂CO₃·NaHCO₃·2H₂O), found in large deposits, particularly in Wyoming, USA, and Turkey. libretexts.orgatamanchemicals.cometisoda.comkazansoda.com The ore is mined and then processed. atamanchemicals.com A common method involves crushing and heating (calcining) the trona ore to decompose it into crude soda ash. atamanchemicals.com This is then dissolved in water, filtered to remove impurities, and the solution is crystallized to form sodium carbonate monohydrate, which is then dried. atamanchemicals.com

Solution Mining of Trona: An alternative to conventional mining is solution mining. etisoda.comepa.gov In this method, heated water is injected into the underground trona deposits to dissolve the mineral, creating a brine solution. etisoda.comkazansoda.com This brine is then pumped to the surface and processed through filtration, crystallization, and drying to produce soda ash. etisoda.comkazansoda.com This method is considered more environmentally friendly than synthetic production, using less energy and water and generating less waste. etisoda.comkazansoda.com

Nahcolite: This is a naturally occurring mineral form of sodium bicarbonate (NaHCO₃). atamanchemicals.comepa.gov When heated, it decomposes to form sodium carbonate. atamanchemicals.com

Brines: Sodium carbonate can also be extracted from naturally occurring sodium carbonate-rich brines, such as those found in Searles Lake, California. epa.gov The brine is treated to precipitate sodium carbonate, which is then calcined to produce dense soda ash. epa.gov

Table 2: Compound Names Mentioned

| Compound Name | Chemical Formula |

|---|---|

| Sodium Carbonate | Na₂CO₃ |

| Sodium Bicarbonate | NaHCO₃ |

| Sodium Chloride | NaCl |

| Calcium Carbonate | CaCO₃ |

| Ammonia | NH₃ |

| Carbon Dioxide | CO₂ |

| Calcium Chloride | CaCl₂ |

| Ammonium Chloride | NH₄Cl |

| Calcium Oxide | CaO |

| Calcium Hydroxide | Ca(OH)₂ |

| Sodium Sulfate | Na₂SO₄ |

| Sulfuric Acid | H₂SO₄ |

| Hydrogen Chloride | HCl |

| Calcium Sulfide | CaS |

| Sodium Hydroxide | NaOH |

| Trona | Na₂CO₃·NaHCO₃·2H₂O |

| Nahcolite | NaHCO₃ |

Geological and Geochemical Considerations of Natural Sodium Carbonate Deposits

Natural sodium carbonate is primarily extracted from mineral deposits where it occurs as trona (a hydrated sodium bicarbonate carbonate, Na₃(HCO₃)(CO₃)·2H₂O) or natron (sodium carbonate decahydrate (B1171855), Na₂CO₃·10H₂O). wikipedia.org The formation of large, economically viable deposits of these minerals is rare, requiring a specific combination of geological and geochemical conditions. earthmagazine.org

The world's most significant trona deposits are found in the Green River Basin of Wyoming, USA, and are of Eocene age, having formed approximately 50 million years ago. researchgate.netwyo.gov These deposits originated in a large, ancient lake known as Lake Gosiute. wyo.gov The formation process depended on several key factors:

Geological Setting : The deposits formed within a closed or endorheic basin, which restricts outflow and allows for the concentration of dissolved minerals through evaporation. researchgate.net

Source Material : The weathering of surrounding alkaline volcanic and igneous rocks provided the necessary sodium and bicarbonate ions, which were transported into the lake by rivers. researchgate.netnsw.gov.au

Climate : The Eocene climate was characterized by alternating wet and dry periods. During arid spells, intense evaporation concentrated the lake's brines, leading to the precipitation of trona and other evaporite minerals. researchgate.netwyo.gov

Geochemistry : The lake water chemistry was crucial. It was characterized by high alkalinity and a relative enrichment in bicarbonate (HCO₃⁻) and carbonate (CO₃²⁻) ions compared to calcium (Ca²⁺) and magnesium (Mg²⁺) ions. researchgate.net This specific chemistry favored the formation of sodium carbonate minerals over others like calcite. An additional factor contributing to trona precipitation is believed to be a high partial pressure of CO₂, potentially from magmatic sources or the decay of organic matter. researchgate.net

These unique conditions, sustained over long geological periods, led to the formation of extensive and remarkably pure beds of trona, interlayered with oil shale. usgs.gov Other notable, though less extensive, natural sodium carbonate deposits are found in locations such as Turkey, Kenya, and China. researchgate.net

Table 1: Major Natural Sodium Carbonate (Trona) Deposits

| Location | Geological Formation | Geological Age | Estimated Resource (Billion Tons) |

|---|---|---|---|

| Green River Basin, Wyoming, USA | Green River Formation | Eocene | 127 wyo.gov |

| Beypazarı, Turkey | Neogene Basin | Miocene | 0.25 (as soda ash) researchgate.net |

| Lake Magadi, Kenya | Rift Valley Lake | Quaternary | Significant nsw.gov.au |

Novel and Green Synthesis Approaches Involving Sodium Carbonate

In response to the environmental impact of traditional synthetic methods like the Solvay process, research has increasingly focused on developing "green" and more sustainable chemical processes. Sodium carbonate is featured in several of these novel approaches, particularly in catalytic systems.

Sodium carbonate's properties make it a viable component in various green catalytic systems, where it can function as a catalyst, a support material, or a key reactant.

Sodium Carbonate as a Catalyst: As a low-cost and environmentally friendly solid base, sodium carbonate has proven to be an effective catalyst for several organic reactions. A prominent example is in the production of biodiesel via the transesterification of vegetable oils or waste cooking oil. researchgate.netuu.nlredalyc.org In this process, sodium carbonate facilitates the reaction of triglycerides with methanol (B129727) to produce fatty acid methyl esters (biodiesel). researchgate.net To enhance its catalytic performance, sodium carbonate can be immobilized on support materials like silica (B1680970) or molybdenum disulfide (MoS₂), which improves its stability and reusability. rsc.orgresearchgate.net Studies have shown that supported sodium carbonate catalysts can achieve high biodiesel yields, demonstrating a promising green alternative to conventional liquid catalysts. rsc.org

Sodium Carbonate in CO₂ Capture and Utilization: Catalytic systems are being developed for carbon dioxide (CO₂) capture and its subsequent conversion into valuable chemicals. Sodium carbonate is central to many of these processes. It can react with CO₂ and water in a reversible reaction to form sodium bicarbonate, capturing the CO₂ from flue gases or even the atmosphere. osti.govnih.gov The captured carbonate can then be catalytically hydrogenated to produce methane (B114726), a valuable fuel. chinesechemsoc.org Research has demonstrated that a Ruthenium-on-Titanium-Dioxide (Ru/TiO₂) catalyst can effectively convert aqueous sodium carbonate into methane with high selectivity. chinesechemsoc.org This integrated capture and conversion process represents a promising pathway for CO₂ mitigation and utilization. chinesechemsoc.org Other systems use sodium carbonate to promote or catalyze reactions, such as the gasification of biomass, where it enhances the yield of gas products. kiche.or.kr

Table 2: Examples of Catalytic Systems Involving Sodium Carbonate

| Catalytic Process | Role of Sodium Carbonate | Key Reactants | Key Products |

|---|---|---|---|

| Biodiesel Production | Solid Base Catalyst | Triglycerides, Methanol | Fatty Acid Methyl Esters (Biodiesel), Glycerol researchgate.net |

| CO₂ Capture & Methanation | Capture Agent & Reactant | Carbon Dioxide, Water, Hydrogen | Methane, Water chinesechemsoc.org |

| Biomass Gasification | Catalyst/Promoter | Biomass (e.g., rice straw), Water | Syngas (CO, H₂), Methane kiche.or.kr |

Environmental Science and Engineering Research on Sodium Carbonate

Role of Sodium Carbonate in Water Treatment and Remediation Processes

Sodium carbonate is a crucial chemical in both municipal and industrial water treatment systems. causticsodaco.com Its applications range from adjusting pH levels and softening hard water to removing harmful contaminants.

pH Control and Acidic Wastewater Neutralization by Sodium Carbonate

The neutralization process involves the reaction of sodium carbonate with acids in the wastewater, producing neutral salts, water, and carbon dioxide. itswatergroup.comburtprocess.com This not only brings the pH to a more neutral range, typically between 7 and 9, but also imparts a buffering capacity to the water. deu.edu.tr This buffering effect provides stability against sudden pH fluctuations, which is critical for many treatment processes and for ensuring compliance with environmental discharge regulations. causticsodaco.comcleantechwater.co.in Compared to other alkaline chemicals like caustic soda (sodium hydroxide), soda ash raises alkalinity without causing a sharp, difficult-to-control spike in pH. causticsodaco.com

Removal of Specific Contaminants by Sodium Carbonate (e.g., Heavy Metals)

Sodium carbonate is an effective agent for precipitating heavy metals from industrial wastewater. causticsodaco.comalmawatech.com Heavy metals such as lead, cadmium, nickel, zinc, and copper can be removed through a process called carbonate precipitation. deu.edu.trgoogle.comewprocess.com By adding sodium carbonate to the wastewater, dissolved metal ions react to form insoluble metal carbonates. deu.edu.tralmawatech.com These solid precipitates can then be easily separated from the water through sedimentation or filtration. almawatech.com

Research has shown the effectiveness of sodium carbonate in removing various metals. For instance, one study demonstrated high removal percentages for several metals using sodium carbonate, as detailed in the table below. davidpublisher.com The efficiency of removal depends on factors like the specific metal and the pH of the wastewater. deu.edu.tr Carbonate precipitation is often preferred over hydroxide (B78521) precipitation for certain metals like cadmium and lead because it can achieve lower residual metal concentrations and the resulting sludge is sometimes more suitable for metal recovery processes. deu.edu.tr

Table 1: Percentage of Metal Removal by Sodium Carbonate

| Metal | Initial Concentration (ppm) | Adsorbent | Percent Removed (%) |

| Calcium (Ca) | 1,000 | Sodium Carbonate | 99.8 |

| Copper (Cu) | 1,000 | Sodium Carbonate | 98.6 |

| Lead (Pb) | 1,000 | Sodium Carbonate | 96.9 |

| Zinc (Zn) | 1,000 | Sodium Carbonate | 90.1 |

This table was generated based on data from a study examining metal removal from contaminated water. davidpublisher.com

Carbon Capture and Sequestration Technologies Utilizing Sodium Carbonate

In the effort to combat climate change, capturing carbon dioxide (CO₂) from major sources like fossil fuel power plants is a critical area of research. mtu.edudigitellinc.com Sodium carbonate has emerged as a promising, low-cost, and environmentally friendly material for these technologies. mtu.eduresearchgate.net

Development of Sodium Carbonate-Based Adsorbents for CO₂ Capture

Studies have shown that these supported sodium carbonate sorbents perform well, particularly at the low temperatures found in post-combustion flue gases. researchgate.netijcce.ac.ir Recent innovations include developing hydrated sodium carbonate powders (HSCPs) without a support material, which have demonstrated a very high CO₂ sorption capacity of 282 mg/g. nih.gov Another novel approach involves creating a sodium carbonate-carbon nanocomposite, which improves reaction rates and allows for regeneration using low-grade waste heat, making the process more energy-efficient. scitechdaily.comsciencedaily.com The performance of these adsorbents is influenced by factors such as temperature, humidity, and particle size. digitellinc.com

Table 2: CO₂ Sorption Capacity of Sodium Carbonate-Based Adsorbents

| Adsorbent Type | Support Material | CO₂ Capacity (mg/g) | Key Finding |

| Hydrated Sodium Carbonate Powders (HSCP-70) | None (Support-free) | 282 | High capacity and fast sorption rate. nih.gov |

| Na₂CO₃-Carbon Nanocomposite | Carbon Skeleton | 5.2 mmol/g | Improved reaction rate and lower regeneration temperature. scitechdaily.comsciencedaily.com |

| Na₂CO₃ on γ-Al₂O₃ | Gamma-alumina | 39.238 | Optimized for low-temperature operation. ijcce.ac.ir |

This table was generated based on data from various research studies on CO₂ capture. ijcce.ac.irscitechdaily.comnih.govsciencedaily.com

Mechanisms of CO₂ Absorption in Sodium Carbonate Systems

The fundamental chemistry of CO₂ capture by sodium carbonate involves a reversible chemical reaction. In the presence of water vapor, which is typically present in flue gas, sodium carbonate reacts with carbon dioxide to form sodium bicarbonate (NaHCO₃). researchgate.netosti.gov

The primary reaction is: Na₂CO₃(s) + CO₂(g) + H₂O(g) ↔ 2NaHCO₃(s) researchgate.netosti.gov

This reaction is exothermic and occurs at relatively low temperatures, often between 60 and 80°C. osti.gov The process is reversible; by heating the resulting sodium bicarbonate to a higher temperature (e.g., above 80°C), the reaction is reversed, releasing a pure stream of CO₂ for sequestration or utilization and regenerating the sodium carbonate sorbent for reuse. osti.govscitechdaily.comsciencedaily.com The presence of water is crucial, as it facilitates the reaction, creating an excellent gas-liquid interface for CO₂ to be absorbed into an alkaline solution formed by the partial dissolution of the sodium carbonate. nih.gov In some systems, an intermediate compound known as Wegscheider's salt (Na₂CO₃·3NaHCO₃) can also be formed during the carbonation process. osti.gov

Unable to Generate Article on EINECS 284-192-3 with Provided Outline

Following a comprehensive investigation, it has been determined that an article on the chemical compound with EINECS number 284-192-3 cannot be generated based on the provided outline. The primary reason is a fundamental mismatch between the specified chemical substance and the requested article structure, which is tailored for a large-scale industrial chemical with extensive environmental research.

Initial searches confirmed that the EINECS number 284-192-3 does not correspond to Sodium Carbonate, as the user's subject line and outline suggested. Instead, the correct chemical identification for this compound is alpha-[(tert-butoxycarbonyl)amino]cyclohexa-1,4-diene-1-glycine , with the corresponding CAS number 84803-65-6. molaid.comchemicalbook.comchemicalbook.com

This compound is a specialized organic chemical, likely used in laboratory research or as an intermediate in complex chemical synthesis. Due to its specific and likely low-volume application, there is no publicly available research data corresponding to the user's detailed outline, which includes:

Environmental Impact Assessment and Mitigation Strategies Related to Sodium Carbonate

Optimization of Environmental Footprint in Sodium Carbonate Industrial Applications

Extensive searches for life cycle assessments, industrial environmental impact studies, ecological effects of production, and waste management practices for alpha-[(tert-butoxycarbonyl)amino]cyclohexa-1,4-diene-1-glycine yielded no results. This type of extensive environmental and engineering research is typically conducted for high-production-volume chemicals, such as Sodium Carbonate, and is not available for specialized laboratory-scale compounds.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the user's strict outline and content requirements for the specified chemical, this compound.

Discrepancy Identified Between Subject and Outline

There is a critical discrepancy between the requested subject, This compound , and the provided article outline, which focuses on Sodium Carbonate .

Following a detailed search, it has been determined that:

This compound is the European Inventory of Existing Commercial Chemical Substances number for a complex reaction product formally known as "Reaction products of 1,3,4-thiadiazolidine-2,5-dithione, formaldehyde (B43269) and 4-heptylphenol, branched and linear (4-HP)". This substance is primarily used as a lubricant additive, particularly in greases and metalworking fluids, for its anti-wear and extreme pressure properties.

Sodium Carbonate , the subject of the provided outline, has the Einecs number 207-838-8 . draidchemical.comeuropa.eusigmaaldrich.compentachemicals.eumerckmillipore.com It is a simple inorganic salt (Na₂CO₃) with large-scale industrial applications completely different from this compound.

The provided outline details the advanced applications of Sodium Carbonate in:

Glass Manufacturing

Pulp and Paper Industry

Detergent and Cleaning Formulations

The chemical compound This compound does not have established roles in these specific industrial processes. Forcing information about this lubricant additive into a structure designed for Sodium Carbonate would result in a scientifically inaccurate and misleading article.

Due to this fundamental mismatch, it is not possible to generate a factually correct article that adheres to both the specified subject and the provided outline. A scientifically accurate article can be produced for either This compound or Sodium Carbonate , but the two cannot be conflated.

Advanced Applications of Sodium Carbonate in Industrial Chemistry and Materials Science

Role of Sodium Sesquicarbonate in the Production of Other Sodium Compounds

Sodium sesquicarbonate, primarily in the form of trona ore, is a fundamental raw material in the chemical industry for manufacturing a range of essential sodium compounds. solvay.comregulations.gov Its composition as a double salt of sodium carbonate and sodium bicarbonate makes it a versatile precursor. wikipedia.org

Processes have been developed for the joint production of sodium carbonate and sodium bicarbonate from sodium sesquicarbonate. wipo.int One such method involves dissolving solid powder derived from sodium sesquicarbonate in water. This aqueous solution is then fed into a crystallizer to produce a suspension of sodium carbonate crystals, which are subsequently separated. wipo.int A portion of the remaining mother liquor is then treated with carbon dioxide in a gas-liquid contactor, which induces the crystallization of sodium bicarbonate. wipo.int

Furthermore, sodium sesquicarbonate is a key starting material for the production of sodium hydroxide (B78521) (caustic soda). A patented process describes the decarbonation of sodium sesquicarbonate by treating it with a limited amount of water to precipitate sodium bicarbonate. google.com The separation of this precipitate leaves a sodium carbonate solution with a lower CO₂:Na ratio than the initial sesquicarbonate. This resulting sodium carbonate solution is then causticized with lime to produce sodium hydroxide. google.com This method provides an economically important pathway from a natural mineral to a widely used industrial alkali.

The production of different sodium carbonate precursor crystals, including sodium carbonate monohydrate and anhydrous sodium carbonate, can also start from sodium sesquicarbonate. google.comwipo.int For instance, to obtain sodium carbonate monohydrate, crude trona is dissolved in an aqueous solution, which is then clarified and fed into a crystallization system operated at temperatures between 36°C and 109°C to crystallize the desired product. google.com

The table below summarizes the role of Sodium Sesquicarbonate as a precursor.

| Target Compound | Process Summary | Key Intermediates/Reagents |

| Sodium Carbonate & Sodium Bicarbonate | Dissolution of sodium sesquicarbonate, followed by fractional crystallization and carbonation of the mother liquor. wipo.int | Water, Carbon Dioxide |

| Sodium Hydroxide | Decarbonation of sodium sesquicarbonate with limited water to precipitate sodium bicarbonate, followed by causticization of the remaining sodium carbonate solution. google.com | Water, Lime (Calcium Hydroxide) |

| Sodium Carbonate Monohydrate | Dissolving crude trona and crystallizing the product under specific temperature conditions (36°C to 109°C). google.com | Aqueous Solution (e.g., recycled mother liquor) |

Novel Applications of Sodium Sesquicarbonate in Construction Materials

Recent advancements in materials science have identified sodium sesquicarbonate and its constituent, sodium carbonate, as valuable components in developing more sustainable and high-performance construction materials. Their use as alkaline activators in geopolymer systems and as property-enhancing additives in cementitious blends is a growing area of research.

Geopolymer concrete is an alternative to traditional Portland cement concrete, formed by the alkaline activation of aluminosilicate (B74896) precursor materials like fly ash or slag. unirioja.esmdpi.com Sodium carbonate, which can be derived from sodium sesquicarbonate, is a promising alkaline activator due to its lower environmental impact, wide availability, and chemical stability compared to more common activators like sodium silicate (B1173343). frontiersin.org

The use of powdered carbonates, including sodium sesquicarbonate and sodium carbonate, can be incorporated into geopolymer cement binders. google.com Research indicates that the presence of these carbonates can contribute to early-age strength development. google.com In some geopolymer systems, the formation of a trona phase (sodium sesquicarbonate) has been observed, particularly when sawdust is included in the composite, indicating an interaction between the organic material and the alkaline activators during geopolymerization. unirioja.es

Studies on strain-hardening ultra-high-performance geopolymer concrete (SH-UHPGC) have explored the use of sodium carbonate as a full or partial replacement for sodium silicate. While pure sodium carbonate showed lower activation potential and slower strength development, a hybrid activator system using both sodium carbonate and sodium silicate (1:1 mole ratio) achieved a superior compressive strength of 186.0 MPa. frontiersin.org

In conventional cement-based systems, sodium carbonate is used to accelerate hydration and enhance early-age properties. Research on ternary blends of cement, limestone powder, and slag shows that Na₂CO₃ accelerates the early hydration of these blends, improving the 1-day compressive strength. researchgate.net However, it was also noted that as hydration progresses, higher concentrations of Na₂CO₃ can limit later-stage strength development. researchgate.net

The addition of sodium carbonate to Portland cement paste has been shown to decrease the initial and final setting times significantly. chemicaliran.comnih.gov For example, adding 1% Na₂CO₃ can decrease the initial setting time by over 90%. chemicaliran.com This rapid hardening is beneficial for applications like shotcrete. chemicaliran.com The mechanism involves the reaction of the carbonate with calcium hydroxide (a cement hydration product) to form calcium carbonate, which can promote the dissolution of cement particles and the nucleation of hydrates. researchgate.net

The table below presents research findings on the effect of sodium carbonate (Na₂CO₃) on the properties of cementitious and geopolymer systems.

| System Type | Na₂CO₃ Role | Precursors | Key Findings | Compressive Strength Results |

| Strain-Hardening UHP Geopolymer Concrete | Alkaline Activator (Full & Hybrid) | Slag, Fly Ash, Silica (B1680970) Fume | Hybrid activator (Na₂CO₃ + Na₂SiO₃) showed the highest strength. frontiersin.org | 186.0 MPa (Hybrid); 135.8 MPa (Na₂CO₃ only). frontiersin.org |

| One-Part Geopolymer | Alkaline Activator (Partial Replacement) | Fly Ash | Partial replacement of Na₂SiO₃ with Na₂CO₃ resulted in shorter setting times and lower porosity. researchgate.net | 78.23 MPa achieved with mixed activator. researchgate.net |

| Cement-Limestone-Slag Ternary Blends | Accelerator | Portland Cement, Limestone, Slag | Accelerated early hydration and improved 1-day compressive strength. researchgate.net | 1-day strength improved; later-age strength was limited. researchgate.net |

| Ordinary Portland Cement (OPC) Paste | Accelerator | Portland Cement | Significantly decreased initial and final setting times. nih.gov | Early-age strength increased; 28-day strength decreased with higher content. nih.gov |

Sodium Carbonate as an Activator in Geopolymer Concrete Systems

Utilization of Sodium Carbonate in Solar Energy Technologies

The principles of solar energy capture and storage are being explored through various technologies, including salt-gradient solar ponds. While direct research on sodium sesquicarbonate in this application is limited, its derivative, sodium carbonate, has been studied for its suitability in creating the necessary salinity gradients.

A salt-gradient solar pond (SGSP) is a body of water that collects and stores solar energy as heat. researchgate.netplos.org It consists of three distinct zones: a low-salinity upper convective zone (UCZ), an intermediate non-convective zone (NCZ) with a steep salinity and density gradient, and a high-salinity lower convective zone (LCZ) for heat storage. plos.org The density gradient in the NCZ suppresses convection, trapping heat in the LCZ. plos.orgresearchgate.net

Sodium carbonate has been investigated as a suitable salt for creating this gradient due to its high solubility, affordability, and environmental friendliness. researchgate.net Experimental and theoretical studies have confirmed that a density gradient established using sodium carbonate solutions can effectively suppress convection and allow for significant heat storage. repec.orgresearchgate.net

In one field study conducted in Turkey, a small-scale solar pond using a sodium carbonate solution achieved a maximum temperature of 49°C in the lower convective zone, which was 21°C higher than the ambient air temperature. karabuk.edu.tr The weekly efficiency of this pond was calculated at 13.33% with a mean radiation intensity of 524 W/m². researchgate.net Another laboratory-based study using halogen lamps to simulate solar radiation also concluded that sodium carbonate is a viable salt for establishing a stable salinity gradient. researchgate.net Research has also shown that increasing the salt concentration of the sodium carbonate solution leads to higher temperatures in the heat storage zone. karabuk.edu.tr

The table below summarizes findings from experimental solar ponds using sodium carbonate.

| Study Location/Type | Pond Scale | Key Parameters Measured | Maximum LCZ Temperature | Key Conclusion |

| Karabuk, Turkey (Field) | Small-scale (0.45 x 0.20 m²) | Temperature, Density | 49°C karabuk.edu.tr | Na₂CO₃ successfully created a stable gradient, achieving a 21°C temperature difference between the bottom and surface. karabuk.edu.tr |

| Laboratory (Simulated Solar) | Small-scale prismatic tank | Temperature, Density, Heat Transfer | 39.1°C researchgate.net | Na₂CO₃ is suitable for establishing a salinity gradient that suppresses convection. researchgate.netrepec.org |

| Comparative Study | Small SGSPs | Thermal Behavior | 37.03°C to 52.7°C (for Na₂CO₃) enpress-publisher.comavestia.com | Compared the thermal performance of NaCl, Na₂CO₃, and CaCl₂ salts. enpress-publisher.com |

Analytical Chemistry and Characterization of Sodium Carbonate Systems

Analytical Methodologies for Sodium Carbonate Quantification and Analysis

The quantification of sodium carbonate and the analysis of its impurities are accomplished through a combination of classical wet chemistry techniques and modern instrumental methods. europa.eureachcentrum.eu These methods are essential for verifying that the material meets specific grade requirements, such as those stipulated by pharmacopeias, which often demand a purity of 99.5% or higher. oecd.orgshowenter.com

Titrimetric analysis remains a fundamental and widely used method for determining the total alkalinity of a sample, which is then expressed as the percentage of sodium carbonate. europa.eu Anhydrous sodium carbonate is a suitable primary standard for the standardization of strong acids due to its high purity and stability. charleston.edu

2H⁺ + CO₃²⁻ → H₂CO₃ → H₂O + CO₂(g) charleston.edu

This reaction shows that two moles of acid are required to neutralize one mole of carbonate. charleston.edu To accurately detect the end point of the titration, an appropriate acid-base indicator is used. Methyl orange is frequently employed, changing color from yellow in the basic solution to a pinkish-red at the acidic end point. europa.euncert.nic.in Another common indicator is bromocresol green, which transitions from blue to a green intermediate color at the endpoint. charleston.edu To improve accuracy, the solution is often boiled near the endpoint to expel the dissolved carbon dioxide, which can interfere with the pH change. charleston.edu

The strength of the sodium carbonate solution can be calculated using the titration results and the known concentration of the standard acid solution. vedantu.com

Interactive Table 1: Indicators for Sodium Carbonate Titration

| Indicator | pH Transition Range | Color Change (Alkaline to Acidic) |

| Methyl Orange | 3.1 - 4.4 | Yellow to Red/Pinkish-Red |

| Bromocresol Green | 3.8 - 5.4 | Blue to Yellow (Green at endpoint) |

This table is generated based on information from various sources detailing acid-base titration procedures. charleston.eduncert.nic.invbspu.ac.in

While titration determines the total carbonate content, spectroscopic and chromatographic techniques are essential for identifying and quantifying specific impurities and derivatives. showenter.comnih.gov

Ion Chromatography (IC) is a powerful technique for determining anionic and cationic impurities. It can be used to quantify common anions like chloride (Cl⁻) and sulphate (SO₄²⁻) in a single run. showenter.comreachcentrum.eu Similarly, cations such as calcium (Ca²⁺) and magnesium (Mg²⁺) can be detected at low parts-per-million (ppm) levels. showenter.com For certain applications, ion-exclusion chromatography is used to determine carbonate content in highly alkaline matrices like sodium hydroxide (B78521), where direct analysis is challenging. metrohm.commetrohm.com

High-Performance Liquid Chromatography (HPLC) can be adapted for the analysis of certain impurities. For instance, a post-column reactor HPLC system can be used to determine low ppm levels of transition and heavy metals. showenter.com Reverse-phase HPLC methods have also been developed for the analysis of sodium carbonate monohydrate. sielc.com

Fourier Transform Infrared (FTIR) Spectroscopy is a valuable tool for the qualitative and quantitative analysis of solid mixtures. An analytical method using FTIR has been developed to quantify both sodium carbonate and sodium bicarbonate (NaHCO₃) in solid samples. nih.govresearchgate.net This is achieved by using the characteristic absorption bands for carbonate (around 1450 cm⁻¹) and bicarbonate, with an internal standard like potassium ferricyanide (B76249) to ensure accuracy. nih.govresearchgate.net FTIR is also used to monitor the transformation kinetics of sodium carbonate to sodium bicarbonate through the absorption of atmospheric moisture and carbon dioxide. sanu.ac.rsresearchgate.net

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is used to determine cationic impurities like potassium, aluminum, silicon, iron, and magnesium, which are typically present at ppm concentrations. reachcentrum.eu

Titrimetric Methods for Sodium Carbonate (e.g., Acidimetry Standards)

Studies on Purity and Impurity Profiles of Sodium Carbonate in Industrial and Natural Samples

The purity and impurity profile of sodium carbonate are dictated by the production method and the composition of the raw materials. oecd.orgshowenter.com The two primary production methods are the industrial Solvay process, which uses sodium chloride and limestone, and the mining of natural trona ore. showenter.com

Common impurities found in commercial sodium carbonate include:

Sodium chloride (< 0.5%) oecd.orgrahaoil.comalphachem.com.au

Sulphate (< 0.1%) oecd.orgrahaoil.comalphachem.com.au

Calcium (< 0.1%) oecd.orgrahaoil.comalphachem.com.au

Magnesium (< 0.1%) oecd.orgrahaoil.comalphachem.com.au

Iron (< 0.004%) oecd.orgrahaoil.comalphachem.com.au

Water (< 1.5%) oecd.orgscbt.com

The acceptable levels of these impurities depend on the intended use. For instance, pharmaceutical-grade sodium carbonate in Europe requires a purity of at least 99.5%. oecd.orgrahaoil.comalphachem.com.au Similarly, food-grade sodium carbonate, used as an additive (E500), has stringent limits on impurities like heavy metals and arsenic. showenter.com Levels of chloride and sulphate can serve as markers for anionic impurities. showenter.com

Interactive Table 2: Typical Impurity Limits in Sodium Carbonate

| Impurity | Typical Limit (%) |

| Water (H₂O) | < 1.5 |

| Sodium Chloride (NaCl) | < 0.5 |

| Sulphate (SO₄²⁻) | < 0.1 |

| Calcium (Ca) | < 0.1 |

| Magnesium (Mg) | < 0.1 |

| Iron (Fe) | < 0.004 |

This table is compiled from data found in multiple sources specifying the composition of commercial sodium carbonate. oecd.orgrahaoil.comalphachem.com.au

Advanced Characterization Techniques Applied to Sodium Carbonate (e.g., X-ray Diffraction, Thermal Analysis, Scanning Electron Microscopy)

Advanced instrumental techniques provide deeper insights into the structural and morphological properties of sodium carbonate.

X-ray Diffraction (XRD) is a primary technique for identifying the crystalline phases of sodium carbonate. reachcentrum.eu It can readily distinguish between the anhydrous form (Na₂CO₃) and its hydrated forms, such as sodium carbonate monohydrate (Na₂CO₃·H₂O). hazenresearch.com This is critical in industrial processes where the specific crystalline form affects product quality. hazenresearch.com XRD patterns show sharp, characteristic peaks at specific 2θ angles that correspond to different crystal planes. For pure sodium carbonate, prominent peaks have been identified at 2θ values of 30.0°, 34.3°, 37.8°, and 41.3°, corresponding to the (002), (310), (112), and (400) planes, respectively. researchgate.net

Interactive Table 3: Characteristic XRD Peaks for Sodium Carbonate

| 2θ Angle (°) | Crystal Plane (hkl) |

| 30.0 | (002) |

| 34.3 | (310) |

| 37.8 | (112) |

| 41.3 | (400) |

Data sourced from a study on the XRD analysis of precipitated sodium carbonate crystals. researchgate.net

Thermal Analysis (TG/DSC) , including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), is used to study the thermal behavior of sodium carbonate. TGA measures changes in mass as a function of temperature, which is useful for studying dehydration and decomposition. ceon.rsbg.ac.rs For example, studies have shown that the water loss from sodium carbonate monohydrate occurs in distinct steps upon heating. ucv.ro The decomposition temperature of anhydrous sodium carbonate is 851°C. ceon.rs TG analysis combined with mass spectrometry (TG-MS) has been used to investigate the optimal drying conditions for high-purity sodium carbonate, showing that most weight loss upon heating is due to the release of water and some carbon dioxide. jst.go.jp DSC measures the heat flow associated with thermal transitions, allowing for the determination of melting points and phase changes. ucv.ro

Scanning Electron Microscopy (SEM) is employed to visualize the surface morphology and particle shape of sodium carbonate. researchgate.netnih.gov SEM images have shown that sodium carbonate particles can have various shapes, including rod-like or cylindrical forms, which can influence their dissolution kinetics. The technique has also been used to observe structural changes in materials after treatment with sodium carbonate solutions and to examine the morphology of different grades, such as light and dense soda ash. nih.govresearchgate.net

Theoretical and Computational Chemistry of Sodium Carbonate

Molecular Dynamics Simulations of Sodium Carbonate Systems

Molecular dynamics (MD) simulations have become an indispensable tool for exploring the intricate interplay of structure, dynamics, and thermodynamics in sodium carbonate systems, particularly in the molten state where experimental investigation is challenging.

The movement of ions in molten sodium carbonate is a key factor governing its transport properties, such as viscosity and conductivity. MD simulations, often corroborated by experimental techniques like quasi-elastic neutron scattering (QENS), have been employed to model the diffusion of sodium (Na⁺) and carbonate (CO₃²⁻) ions.

Initial simulations often treated the carbonate anion as a rigid entity. However, more advanced models now incorporate the flexibility of the carbonate anion and allow for charge fluctuations across the molecule. acs.orgacs.org These improved models yield diffusion coefficients that are in better agreement with experimental results. acs.org For instance, QENS experiments at 1143 K determined the self-diffusion coefficient of Na⁺ to be approximately 4.5 x 10⁻⁵ cm²/s, while that of the carbonate anion was found to be 2.4 x 10⁻⁵ cm²/s. acs.orgnih.gov Simulations using flexible, fluctuating-charge models can reproduce these values with good accuracy, especially after scaling the temperature relative to the simulated melting point. acs.orgcardiff.ac.uk

Studies have consistently shown that the smaller, lighter sodium cations diffuse more rapidly than the larger carbonate anions. peerj.com The simulations also allow for detailed analysis over a wide temperature range, from 1150 K to 1500 K, which is often difficult to achieve experimentally. researchgate.net

Table 1: Experimental and Simulated Ion Diffusion Coefficients in Molten Na₂CO₃

| Ion | Temperature (K) | Method | Self-Diffusion Coefficient (D) (cm²/s) | Source |

|---|---|---|---|---|

| Na⁺ | 1143 | QENS (Experimental) | 4.5 x 10⁻⁵ | acs.orgnih.gov |

| CO₃²⁻ | 1143 | QENS (Experimental) | 2.4 x 10⁻⁵ | acs.orgnih.gov |

| Na⁺ | ~1250 (Simulated Tm) | MD Simulation (Flexible Anion Model) | Values approach experimental data when scaled by Tm | acs.orgacs.org |

| CO₃²⁻ | ~1250 (Simulated Tm) | MD Simulation (Flexible Anion Model) | Values approach experimental data when scaled by Tm | acs.orgacs.org |

Molten sodium carbonate is classified as a "fragile" liquid. cardiff.ac.ukgeoscienceworld.org This means its viscosity exhibits a highly non-Arrhenian dependence on temperature, changing dramatically as it approaches the glass transition temperature. MD simulations have been crucial in elucidating the structural origins of this fragility. osti.govosti.govnih.gov

The key finding is the formation of temperature-dependent, complex, low-dimensional structures within the melt. geoscienceworld.orgosti.govacs.org As the liquid is cooled, the flexible carbonate anions link together, forming chains and other complex networks. cardiff.ac.uknih.gov The development of these extended structures, which results directly from the flexibility of the anion, increasingly hinders ionic motion and is responsible for the sharp increase in viscosity at lower temperatures. acs.orgnih.gov The dynamics of the system are thus directly controlled by the evolution of its local structure. osti.govnih.gov

Furthermore, simulations that vary the charge distribution within the carbonate anion have shown that increasing the mean charge separation enhances the connectivity of these emergent structures, leading to an increase in the liquid's fragility. osti.gov This correlation between charge distribution, structural connectivity, and dynamic behavior highlights the sophisticated nature of these molten salt systems. geoscienceworld.org

Modeling of Ion Diffusion in Molten Sodium Carbonate

Thermodynamic Modeling of Aqueous Sodium Carbonate Solutions

Understanding the thermodynamic properties of aqueous sodium carbonate is vital for applications ranging from industrial crystallization to carbon capture technologies. osti.govscispace.com Thermodynamic models are used to predict phase behavior and chemical equilibria over wide ranges of temperature, pressure, and concentration.

Vapor-liquid equilibria (VLE) data are fundamental for designing and optimizing processes involving sodium carbonate solutions. Numerous studies have measured the VLE of the sodium carbonate-water system, often including dissolved carbon dioxide, which leads to the formation of sodium bicarbonate. researchgate.netresearchgate.netajsonline.org

These experimental data are typically used to fit the parameters of thermodynamic models, such as the electrolyte Non-Random Two-Liquid (eNRTL) model. researchgate.netresearchgate.net This model can accurately describe the partial pressure of water vapor and CO₂ over sodium carbonate solutions across a broad range of conditions. For example, VLE measurements have been conducted in temperature ranges from 25°C to 195°C and for sodium carbonate concentrations from 0.5 to 12 wt%. researchgate.netresearchgate.net The eNRTL model has been shown to predict the partial pressure of CO₂ with an average deviation of around 9.8% compared to experimental data, and the vapor pressure of water with a standard deviation of 0.6% for solutions up to 100°C and 30 wt% sodium carbonate. researchgate.netresearchgate.net

Table 2: Summary of VLE Modeling for the Na₂CO₃–NaHCO₃–CO₂–H₂O System

| Property Modeled | Thermodynamic Model | Temperature Range (°C) | Na₂CO₃ Concentration Range (wt%) | Average Deviation (Model vs. Exp.) | Source |

|---|---|---|---|---|---|

| Partial Pressure of CO₂ | Electrolyte-NRTL | 25 - 195 | 0.5 - 12 | 9.8% | researchgate.netresearchgate.net |

| Vapor Pressure of H₂O | Electrolyte-NRTL | 27 - 100 | 10 - 30 | 0.6% | researchgate.netresearchgate.net |

The solubility of sodium carbonate is highly dependent on temperature and the presence of other solutes. In complex aqueous systems, such as natural brines or industrial process streams, predicting its phase behavior is critical. scispace.comnih.gov Thermodynamic models, like the eNRTL model, are parameterized to calculate phase equilibria and the precipitation of various solid phases. osti.govaiche.org

These models can identify the solubility product constants for different sodium carbonate hydrates, including sodium carbonate monohydrate (Na₂CO₃·H₂O), heptahydrate (Na₂CO₃·7H₂O), and decahydrate (B1171855) (Na₂CO₃·10H₂O), as well as double salts like trona (Na₂CO₃·NaHCO₃·2H₂O). osti.gov Studies have investigated solubility in systems containing other salts like sodium chloride (NaCl), showing that at high temperatures (350-450°C), the solubility of Na₂CO₃ increases with rising NaCl concentration. researchgate.net Conversely, in aqueous solutions of monoethanolamine (MEA), the solubility of sodium carbonate decreases as the temperature increases from 283 K to 343 K (10°C to 70°C). researchgate.net Such models are capable of accurately calculating phase equilibria at temperatures up to 473.15 K (200°C) and up to salt saturation concentrations. osti.gov

Vapor-Liquid Equilibria Studies of Sodium Carbonate Solutions

Quantum Chemical Calculations on Carbonate Anion Behavior within Sodium Carbonate Systems

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a first-principles approach to understanding the electronic structure and behavior of the carbonate anion (CO₃²⁻). rsc.orgboisestate.edu These methods allow for detailed investigation of the anion's geometry, charge distribution, and interactions within its environment, which are difficult to probe experimentally.

Studies have shown that the carbonate anion, often idealized as having D₃h symmetry (a perfect trigonal planar structure), can become distorted in condensed phases. shu.ac.uk The strong electrostatic interactions between the oxygen atoms of the carbonate group and surrounding cations (like Na⁺) can lead to a lifting of degeneracy in its vibrational modes, indicating a departure from perfect symmetry. shu.ac.uk

Quantum calculations are used to determine the energetics of ion solvation. For example, calculations on the solvation of a Na⁺ ion by various carbonate-based solvents (like ethylene (B1197577) carbonate, EC, and propylene (B89431) carbonate, PC) help predict which electrolytes are most favorable for applications like sodium-ion batteries. boisestate.eduacs.org These studies compute properties like binding energy, enthalpy of solvation (ΔH(sol)), and Gibbs free energy of solvation (ΔG(sol)). acs.org The results show that the interactions are primarily electrostatic (closed-shell) in nature. boisestate.edu Furthermore, these calculations can predict optimized geometries, such as the average Na⁺···O bond lengths in solvated complexes, which are found to be around 2.2 to 2.4 Å depending on the specific carbonate solvent. boisestate.eduacs.org

Biogeochemical and Ecological Roles of Sodium Carbonate

Sodium Carbonate in Natural Aquatic Systems (e.g., Soda Lakes)

Soda lakes, or alkaline lakes, are defined by their high concentrations of carbonate salts, with sodium carbonate being a primary component. wikipedia.org These lakes are typically found in arid and semi-arid regions within enclosed basins where evaporation exceeds water inflow, concentrating dissolved minerals. worldatlas.comvajiramandravi.comnih.gov The geology of the surrounding area, particularly an absence of soluble calcium and magnesium, is critical for the formation of these alkaline environments, as these elements would otherwise precipitate the carbonate ions and neutralize the pH. worldatlas.comvajiramandravi.com

The defining characteristic of soda lakes is their high alkalinity and a pH value that typically ranges from 9 to 12. wikipedia.orgworldatlas.com The presence of sodium carbonate is directly responsible for these conditions. When dissolved in water, sodium carbonate dissociates into sodium ions (Na⁺) and carbonate ions (CO₃²⁻). petronaftco.com The carbonate ion then undergoes hydrolysis, reacting with water to form bicarbonate (HCO₃⁻) and hydroxide (B78521) ions (OH⁻). petronaftco.comenviroliteracy.org

Chemical Reaction of Carbonate Hydrolysis

CO₃²⁻(aq) + H₂O(l) ⇌ HCO₃⁻(aq) + OH⁻(aq)

This release of hydroxide ions increases the pH of the water, making it strongly alkaline. enviroliteracy.org This high pH and the buffering capacity provided by the carbonate and bicarbonate ions create a stable, albeit extreme, aquatic environment. ierwater.compalvifze.com

Table 1: Typical pH and Chemical Characteristics of Soda Lakes

| Characteristic | Value/Description | Sources |

|---|---|---|

| pH Range | 9 - 12 | wikipedia.org |

| Primary Salt | Sodium Carbonate (Na₂CO₃) | wikipedia.orgvajiramandravi.com |

| Other Salts | High concentrations of sodium chloride (NaCl) and sodium sulfate (B86663) (Na₂SO₄) are often present. | researchgate.net |

| Defining Feature | High alkalinity and salinity due to evaporation in closed basins. | wikipedia.orgnih.gov |

| Geological Prerequisite | Relative absence of soluble calcium (Ca²⁺) and magnesium (Mg²⁺). | worldatlas.comvajiramandravi.com |

Despite their extreme chemistry, soda lakes are highly productive ecosystems, often supporting a rich diversity of microbial life specifically adapted to high pH and salinity, known as haloalkaliphiles. worldatlas.comgeoscienceworld.orgresearchgate.net These microorganisms, including bacteria and archaea, drive the key biogeochemical cycles within these environments. geoscienceworld.orgresearchgate.net The unique conditions shaped by sodium carbonate favor certain metabolic pathways while hindering others. geoscienceworld.org

Soda lakes are among the most productive aquatic environments on Earth, with gross primary production rates that can exceed 10 grams of carbon per square meter per day. wikipedia.orgworldatlas.com A critical reason for this high productivity is the virtually unlimited availability of dissolved inorganic carbon. wikipedia.orgworldatlas.comufscar.br The high concentration of sodium carbonate and bicarbonate in the water acts as a massive reservoir for carbon, which can be assimilated by photosynthetic organisms. ufscar.br

Vigorous photosynthesis by cyanobacteria and microalgae leads to some of the world's highest rates of carbon fixation. geoscienceworld.org This process of CO₂ assimilation into biomass is a cornerstone of the carbon cycle in these lakes. ufscar.br Furthermore, the high pH influences the carbon-carbonate system, increasing the concentration of carbonate ions and enhancing the ocean's or lake's capacity to absorb atmospheric CO₂. copernicus.org In addition to photosynthesis, other microbial processes like methanogenesis, carried out by archaea, also play a role in carbon cycling by converting compounds like acetate (B1210297), methanol (B129727), or CO₂ into methane (B114726). geoscienceworld.org

The biogeochemical cycles of nitrogen and sulfur are also profoundly influenced by the conditions in soda lakes.

Nitrogen Cycle: Nitrogen can be a limiting nutrient in these lakes. geoscienceworld.org The high pH affects nitrogen chemistry significantly; for instance, it shifts the balance of ammonia (B1221849) (NH₃) and ammonium (B1175870) (NH₄⁺) towards unionized ammonia, which is more volatile and can be toxic at high concentrations. geoscienceworld.orgepa.gov Nitrification, the oxidation of ammonia to nitrate, can be inhibited by high ammonia and sodium concentrations. geoscienceworld.org However, various microbial processes such as denitrification and nitrogen fixation are carried out by specialized haloalkaliphilic microbes. ufscar.br

Sulfur Cycle: The microbial sulfur cycle is one of the most active biogeochemical processes in soda lakes. frontiersin.orgnih.gov A key feature of high-pH environments is that hydrogen sulfide (B99878) exists primarily as the non-volatile bisulfide ion (HS⁻), which is less toxic than H₂S gas and cannot freely diffuse across cell membranes. geoscienceworld.orgfrontiersin.org This allows for robust populations of sulfur-oxidizing bacteria (SOB), such as those from the genera Thioalkalivibrio and Thioalkalimicrobium, which are unique to soda lakes and can drive the oxidative part of the cycle. frontiersin.orgnih.gov The reductive part of the cycle, sulfate reduction to sulfide, is also active in the anoxic sediments, carried out by sulfate-reducing bacteria (SRB) like Desulfonatronum and Desulfonatronovibrio. researchgate.netresearchgate.net

Interaction of Sodium Carbonate with Microbial Communities and Biogeochemical Cycles

Carbon Cycling and CO₂ Assimilation in Sodium Carbonate-Rich Environments

Role of Sodium Carbonate in Silicon Biogeochemistry

Sodium carbonate also plays a role in the biogeochemical cycling of silicon (Si). This interaction is primarily related to the dissolution of silica-containing minerals and the biological uptake of silicon.

The dissolution of silica (B1680970) (silicon dioxide, SiO₂) is significantly influenced by pH. In alkaline solutions, such as those containing sodium carbonate, the dissolution rate of silica is enhanced. scholaris.cansf.gov Studies have shown that sodium carbonate solutions are effective at promoting the oxidation of pyrite (B73398) and can increase silica solubility. scholaris.ca The presence of carbonate and bicarbonate ions in an alkaline environment appears to enhance the kinetics of these dissolution processes. scholaris.ca

The dissolution rate of amorphous silica increases with rising temperature and with the concentration of sodium ions in the solution. nsf.govresearchgate.net For example, the introduction of just 0.05 molal sodium ion can enhance the dissolution rate by a factor of 21 compared to deionized water. researchgate.net The activation energy for amorphous silica dissolution has been measured to be in the range of 74.5 to 81.9 kJ/mol. researchgate.net Theoretical simulations suggest that sodium ions help stabilize surface silicon in a penta-coordinated state, which weakens the Si-O bonds and makes them easier to rupture, thus accelerating dissolution. jst.go.jp This enhanced dissolution of silicate (B1173343) minerals makes silicon more available for biological uptake by organisms like diatoms and sponges, which use it to construct their skeletons. researchgate.netfrontiersin.org

Impact of Sodium Carbonate on Silicifying Organisms and Silicon Sinks

The dissolution of biogenic silica from the skeletons of silicifying organisms is a critical process for the regeneration of dissolved silicon in the ocean. tnjchem.com The rate at which these skeletons dissolve influences their potential to act as silicon sinks, with slower dissolution rates favoring burial. tnjchem.com

Sodium carbonate is utilized in laboratory settings to study these dissolution kinetics. For instance, a 1% sodium carbonate solution is a standard medium for dissolving biogenic silica from sponge skeletons to compare dissolution rates among different species. tnjchem.com Research has shown that increasing the concentration of sodium carbonate solution and the duration of treatment can improve the removal of biogenic silica from sediment samples, which is crucial for various analyses. tnjchem.com

Studies investigating the impact of ocean alkalinity enhancement (OAE) using minerals like olivine (B12688019) have found that the associated increase in silicate concentrations can boost diatom silicification. parchem.comthegoodscentscompany.com However, when alkalinity is enhanced without the addition of silicates, such as with sodium carbonate, there is no significant effect on community silicification or on the silicification of different diatom genera. parchem.comthegoodscentscompany.comchemicalbook.com This suggests that the alkalinity itself, when decoupled from silicate availability, does not directly impact the silicification process of these organisms. parchem.com The process of silicification, the replacement of original skeletal material with silica, is influenced by the dissolution of calcium carbonate and the precipitation of silica. europa.eu This process is favored in carbonate lithologies. europa.eu

Ocean Alkalinity Enhancement Research Using Sodium Carbonate

Ocean Alkalinity Enhancement (OAE) is a proposed climate change mitigation strategy that involves adding alkaline substances to the ocean to increase its capacity to absorb atmospheric carbon dioxide. chemicalbook.com This process mimics and accelerates the natural weathering of minerals. Sodium carbonate is one of the substances being researched for this purpose.

Effects of Sodium Carbonate on the Ocean Carbonate System and CO₂ Uptake

The addition of sodium carbonate to seawater increases the concentrations of hydroxide, bicarbonate, and carbonate ions. This leads to an increase in both the total dissolved inorganic carbon (DIC) and the pH of the seawater, which in turn raises the concentration of carbonate ions and decreases the partial pressure of CO₂ (pCO₂).

This shift in the carbonate system enhances the ocean's buffering capacity against acidification. By lowering the pCO₂ in the surface ocean, a greater imbalance is created between the oceanic and atmospheric pCO₂, driving an increased uptake of atmospheric CO₂ by the ocean. The ultimate goal of this is to store the absorbed carbon in the form of bicarbonate and carbonate ions for long durations.

A mesocosm experiment conducted in the coastal waters of Gran Canaria, Spain, used sodium carbonate and sodium bicarbonate to create a gradient of total alkalinity, ranging from the natural level of 2400 µmol kg⁻¹ up to 4800 µmol kg⁻¹. This experiment allowed researchers to study the effects of increased alkalinity on the marine environment in a controlled setting.

Table 1: Key Parameters in Ocean Alkalinity Enhancement with Sodium Carbonate

| Parameter | Effect of Sodium Carbonate Addition | Biogeochemical Implication |

|---|---|---|

| Hydroxide, Bicarbonate, Carbonate Ions | Increase | Enhanced buffering capacity |

| Total Dissolved Inorganic Carbon (DIC) | Increase | More carbon stored in the ocean |

| pH | Increase | Counteracts ocean acidification |

| pCO₂ (seawater) | Decrease | Increased gradient for CO₂ uptake |

| Atmospheric CO₂ Uptake | Enhancement | Climate change mitigation potential |

Trace Metal Speciation and Biogeochemical Cycling under Ocean Alkalinity Enhancement with Sodium Carbonate

The changes in seawater chemistry induced by OAE, particularly the increase in pH and carbonate ion concentration, are expected to affect the speciation of trace metals, which are essential for marine life. Metals that form complexes with hydroxide and carbonate ions, such as iron (Fe), may become less available in their free, bioavailable forms at higher pH.

However, a mesocosm experiment studying the effects of sodium carbonate addition on iron dynamics found no significant changes in iron concentration or its size fractionation that could be attributed to the alkalinity enhancement. While a temporary decrease in dissolved iron was observed immediately after the addition of sodium carbonate salts, concentrations returned to background levels within 48 hours. The study concluded that over 99% of the iron was complexed by strong organic ligands, and this complexation dominated the iron chemistry, masking any potential effects from the increased alkalinity. The results from this specific experiment suggest that, at least in the short term and in these coastal water conditions, OAE with sodium carbonate did not significantly alter iron dynamics, and therefore did not negatively impact phytoplankton that rely on this crucial nutrient.

Table 2: Iron Speciation in a Mesocosm OAE Experiment

| Iron Fraction | Concentration Range | Observation after Na₂CO₃ addition |

|---|---|---|

| Soluble Iron (sFe) | < 1.0 nmol L⁻¹ | No significant change |

| Dissolved Iron (dFe) | 0.5–4.0 nmol L⁻¹ | Temporary decrease, returned to baseline |

| Total Dissolved Iron (TdFe) | 1.5–7.5 nmol L⁻¹ | No significant increases |

Q & A

Basic Research Questions

Q. How to formulate a hypothesis for studying Einecs 284-192-3?

- Methodological Answer : Use the PICO framework (Population: e.g., compound’s molecular interactions; Intervention/Exposure: experimental conditions; Comparison: control groups; Outcome: measurable properties like stability or reactivity). Ensure alignment with existing literature gaps. For example: "Does this compound exhibit pH-dependent solubility (O) under physiological conditions (I) compared to analogous compounds (C) in aqueous solutions (P)?" .

- Data Support : Include a table comparing hypothesized outcomes with literature-reported values for similar compounds.

Q. What experimental designs are suitable for analyzing the stability of this compound?

- Methodological Answer : Employ accelerated stability testing (e.g., thermal stress, UV exposure) with HPLC or spectroscopic monitoring. Include control batches and replicate experiments to assess variability. Use statistical tools like ANOVA to validate consistency across trials .

- Example Design :

| Condition | Temperature (°C) | Duration (Days) | Analytical Method | Key Metrics |

|---|---|---|---|---|

| Thermal | 40, 60, 80 | 7, 14, 28 | HPLC | Purity (%) |

Q. How to conduct a systematic literature review for this compound?

- Methodological Answer : Use databases like PubMed, SciFinder, or Web of Science with keywords: "this compound," "chemical properties," "synthesis pathways." Apply inclusion/exclusion criteria (e.g., peer-reviewed studies from 2010–2025). Synthesize data into tables highlighting contradictions (e.g., conflicting solubility values) and consensus findings .

Advanced Research Questions

Q. How to resolve discrepancies in published data on this compound’s catalytic activity?

- Methodological Answer : Perform meta-analysis to identify methodological differences (e.g., reaction temperature, catalyst loading). Replicate key experiments under standardized conditions. Use Bland-Altman plots to quantify variability and identify systematic biases .

- Case Study : If Study A reports 85% yield at 25°C and Study B reports 70% at 30°C, design experiments across a temperature gradient (20–35°C) to isolate temperature effects.

Q. What statistical methods are appropriate for analyzing toxicity data for this compound?

- Methodological Answer : Apply dose-response modeling (e.g., probit or logit analysis) for LD50 determination. Use Kaplan-Meier survival curves for longitudinal studies. Address censored data with Cox proportional hazards models. Validate assumptions using goodness-of-fit tests (e.g., χ²) .

- Example Table :

| Dose (mg/kg) | Mortality (%) | 95% Confidence Interval | p-value |

|---|---|---|---|

| 10 | 20 | 15–25 | 0.03 |

Q. How to optimize synthesis protocols for this compound to improve yield and purity?

- Methodological Answer : Use Design of Experiments (DoE) to evaluate factors like reaction time, solvent polarity, and catalyst type. Apply response surface methodology to identify optimal conditions. Validate with triplicate runs and characterize products via NMR and mass spectrometry .

- Framework :

- Independent Variables: Temperature, pH, catalyst concentration.

- Dependent Variables: Yield (%), impurity profile.

Q. How to ensure reproducibility in studies involving this compound?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Document protocols using platforms like protocols.io . Share raw data (e.g., crystallography files) in repositories like Zenodo. Include error margins and instrument calibration details in supplementary materials .

Methodological Frameworks

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.